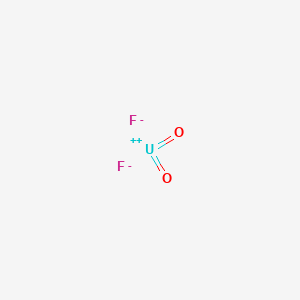
Uranyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uranyl fluoride, also known as this compound, is a chemical compound with the formula UO2F2. It is a uranium compound where uranium is in the +6 oxidation state, coordinated by two oxygen atoms and two fluoride ions. This compound is of significant interest due to its applications in nuclear chemistry and its role in the nuclear fuel cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
Uranyl fluoride can be synthesized through the reaction of uranium hexafluoride (UF6) with water or steam. The reaction is typically carried out under controlled conditions to ensure the formation of UO2F2:
UF6+2H2O→UO2F2+4HF
Industrial Production Methods
In industrial settings, the production of dioxouranium(2+);difluoride involves the controlled hydrolysis of uranium hexafluoride. This process is crucial in the nuclear fuel cycle, particularly in the conversion of uranium hexafluoride to uranium oxides, which are used as nuclear fuel.
Chemical Reactions Analysis
Types of Reactions
Uranyl fluoride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form uranyl hydroxide and hydrofluoric acid.
Reduction: Can be reduced to lower oxidation states of uranium under specific conditions.
Complexation: Forms complexes with various ligands, which can alter its chemical properties.
Common Reagents and Conditions
Water and Steam: Used in hydrolysis reactions.
Reducing Agents: Such as hydrogen or metals, used in reduction reactions.
Ligands: Various organic and inorganic ligands used in complexation reactions.
Major Products Formed
Uranyl Hydroxide: Formed during hydrolysis.
Uranium Oxides: Formed during reduction and further processing.
Scientific Research Applications
Nuclear Science and Nonproliferation
Uranyl fluoride plays a significant role in nuclear science, particularly concerning nuclear nonproliferation efforts. Recent advancements have demonstrated the ability to simultaneously detect uranium isotopes and fluorine, which can provide critical insights into the origins and processes associated with nuclear materials. This capability is essential for monitoring nuclear activities and ensuring compliance with nonproliferation treaties .
Case Study: Detection Techniques
Researchers at Oak Ridge National Laboratory developed techniques that utilize laser-induced breakdown spectroscopy (LIBS) to map the distribution of fluorine in various samples, including biological materials like shark teeth. The findings suggest that this compound can indicate environmental conditions over time, thus extending its utility beyond nuclear applications into environmental science .
Environmental Monitoring
This compound's chemical properties allow it to be used in studies related to environmental contamination and the behavior of uranium in various ecosystems. Its stability under different environmental conditions makes it a useful marker for tracking uranium transport and transformation processes in soils and water systems.
Research Findings
A study highlighted the transformation of this compound when exposed to humid environments, leading to the formation of hydrated species that can alter its chemical behavior. This research is pivotal for understanding uranium's mobility in the environment and assessing the risks associated with uranium contamination .
Material Science
In material science, this compound is investigated for its potential applications in advanced materials development. Its unique structural properties make it a candidate for use in various high-tech applications, including:
- Nuclear Fuel Cycles : this compound serves as an intermediate in the nuclear fuel cycle, particularly during the conversion of uranium hexafluoride to other forms suitable for fuel fabrication.
- Hydrated Forms : Research into hydrated this compound has revealed insights into its stability and reactivity under different humidity levels, which can inform the design of safer storage methods for nuclear materials .
Toxicological Studies
Despite its applications, this compound poses significant health risks due to its nephrotoxic properties. Studies have shown that exposure can lead to kidney damage, necessitating careful handling and safety protocols in laboratories and industrial settings . Understanding these toxicological aspects is crucial for developing safety guidelines and protective measures.
Summary Table of Applications
Mechanism of Action
The mechanism of action of dioxouranium(2+);difluoride involves its interaction with various molecular targets. In nuclear chemistry, it acts as a precursor to other uranium compounds. Its interactions with ligands and reducing agents can lead to the formation of complexes and reduced uranium species, respectively. The pathways involved include hydrolysis, reduction, and complexation reactions.
Comparison with Similar Compounds
Similar Compounds
Uranium Hexafluoride (UF6): A volatile uranium compound used in the enrichment of uranium.
Uranyl Nitrate (UO2(NO3)2): A soluble uranium compound used in nuclear reprocessing.
Uranium Dioxide (UO2): A stable uranium oxide used as nuclear fuel.
Uniqueness
Uranyl fluoride is unique due to its specific coordination environment and its role in the nuclear fuel cycle. Unlike uranium hexafluoride, it is less volatile and more stable under certain conditions. Compared to uranyl nitrate, it has different solubility and reactivity properties, making it suitable for specific applications in nuclear chemistry and material science.
Properties
Molecular Formula |
F2O2U |
|---|---|
Molecular Weight |
308.025 g/mol |
IUPAC Name |
dioxouranium(2+);difluoride |
InChI |
InChI=1S/2FH.2O.U/h2*1H;;;/q;;;;+2/p-2 |
InChI Key |
KCKICANVXIVOLK-UHFFFAOYSA-L |
Canonical SMILES |
O=[U+2]=O.[F-].[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















